molecular formula C18H15BrN4O B7753654 5-amino-1-(4-bromophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one

5-amino-1-(4-bromophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one

Cat. No.: B7753654
M. Wt: 383.2 g/mol
InChI Key: IRLPHJWFLGWXKB-UHFFFAOYSA-N
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Description

5-amino-1-(4-bromophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one is a heterocyclic compound that features a pyrrole ring fused with a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-bromophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Pyrrole ring formation: The pyrrole ring can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Coupling reactions: The final step involves coupling the benzimidazole and pyrrole intermediates under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic aromatic substitution can be carried out using reagents like sodium amide (NaNH2) or thiourea.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: De-brominated phenyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study their mechanisms of action.

Medicine

In medicinal chemistry, this compound can serve as a lead compound for drug development. Its potential pharmacological activities can be explored through structure-activity relationship (SAR) studies.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its stable heterocyclic structure.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-bromophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one depends on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes, disrupting their function. In anticancer research, it may interfere with cellular pathways involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(4-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
  • 5-amino-1-(4-fluorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
  • 5-amino-1-(4-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one

Uniqueness

The uniqueness of 5-amino-1-(4-bromophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one lies in the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to biological targets.

Properties

IUPAC Name

5-amino-1-(4-bromophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O/c1-22-14-5-3-2-4-13(14)21-18(22)16-15(24)10-23(17(16)20)12-8-6-11(19)7-9-12/h2-9H,10,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLPHJWFLGWXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)C4=CC=C(C=C4)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)C4=CC=C(C=C4)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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